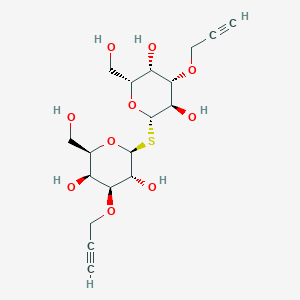
Galectin-3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galectin-3-IN-1 is a synthetic inhibitor specifically designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various physiological and pathological processes. Galectin-3 plays a crucial role in cell-cell and cell-matrix interactions, growth, proliferation, differentiation, and inflammation. It is implicated in the pathogenesis of several diseases, including cancer, fibrosis, and chronic inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and selectivity for galectin-3. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Galectin-3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield aldehydes or ketones, while reduction of nitro groups may produce amines .
Applications De Recherche Scientifique
Galectin-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of galectin-3 in various chemical processes and interactions.
Biology: Employed in cell culture and animal studies to investigate the biological functions of galectin-3 and its involvement in cellular processes such as apoptosis, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for diseases where galectin-3 is implicated, such as cancer, fibrosis, and cardiovascular diseases. It is also used in diagnostic assays to measure galectin-3 levels in biological samples.
Industry: Utilized in the development of galectin-3-targeting drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Galectin-3-IN-1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to altered cellular responses such as reduced cell adhesion, migration, and proliferation. The molecular targets and pathways involved include the modulation of integrin signaling, inhibition of pro-inflammatory cytokine production, and interference with cell-matrix interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galectin-1-IN-1: Another galectin inhibitor targeting galectin-1, with similar binding properties but different selectivity and potency.
Galectin-9-IN-1: Targets galectin-9, involved in immune regulation and inflammation.
Modified Citrus Pectin: A natural inhibitor of galectin-3, used in dietary supplements and alternative medicine
Uniqueness of Galectin-3-IN-1
This compound is unique in its high selectivity and potency for galectin-3 compared to other galectin inhibitors. Its synthetic design allows for precise modifications to enhance its binding affinity and pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C18H26O10S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-prop-2-ynoxyoxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C18H26O10S/c1-3-5-25-15-11(21)9(7-19)27-17(13(15)23)29-18-14(24)16(26-6-4-2)12(22)10(8-20)28-18/h1-2,9-24H,5-8H2/t9-,10-,11+,12+,13-,14-,15+,16+,17+,18+/m1/s1 |
Clé InChI |
XBXOXPJSVPXLNY-USCYINILSA-N |
SMILES isomérique |
C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC#C)O)CO)O |
SMILES canonique |
C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC#C)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


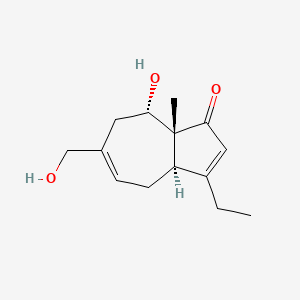

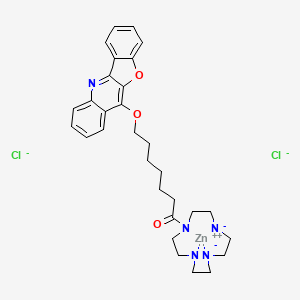
![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
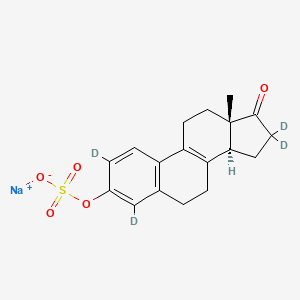
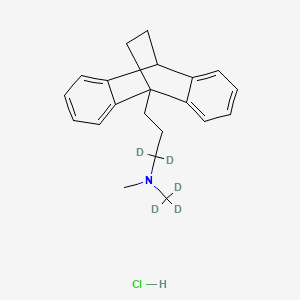
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
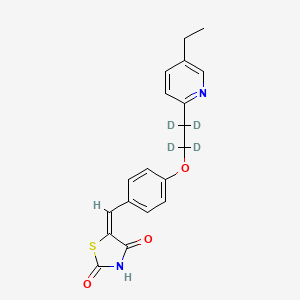
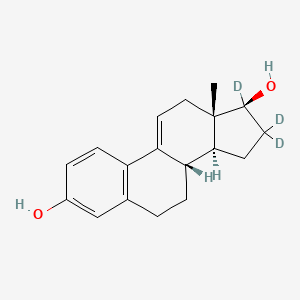
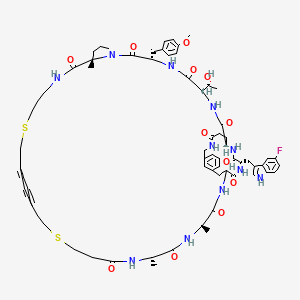

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)

